3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione
Description
Properties
IUPAC Name |
6-methyl-3-phenylmethoxypyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-17-14(18)12-7-11(8-16-13(12)15(17)19)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVSKFCTAXBLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)N=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160500 | |
| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-methyl-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601160500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373029-12-9 | |
| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-methyl-3-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373029-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-methyl-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601160500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multicomponent Reaction via Ugi–Zhu Reaction
A privileged synthetic route to pyrrolo[3,4-b]pyridin-5-ones, closely related to the target compound, employs the Ugi–Zhu three-component reaction (UZ-3CR). This method assembles polyheterocyclic cores efficiently in a one-pot manner with high atom economy. The reaction typically uses:
- Ytterbium triflate as a catalyst.
- Toluene as a solvent.
- Microwave irradiation as a heat source.
This approach yields a series of pyrrolo[3,4-b]pyridin-5-ones with overall yields ranging from 20% to 92%, depending on substituents and reaction conditions.
Pd-Catalyzed Addition/C–H Activation/Cyclization
A highly effective palladium-catalyzed method involves:
- Reaction of 3-chloro-4-indolylmaleimides with alkynes.
- Use of Pd(OAc)2 as the catalyst and phosphine ligands such as PCy3·HBF4.
- Diisopropylamine as the base.
- Dimethyl sulfoxide (DMSO) as the solvent.
- Reaction temperature around 135°C under nitrogen atmosphere.
This method achieves high yields (up to 94%) after extended reaction times (52 hours). The reaction mechanism involves oxidative addition of Pd(0) to the C–Cl bond, coordination with the alkyne, and subsequent cyclization to form the pyrrolo ring system.
| Entry | Base | Solvent | Pd Catalyst | Ligand | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DIPEA | DMF | Pd(OAc)2 | PCy3·HBF4 | 20 | 50 |
| 10 | DIPA | DMF | Pd(OAc)2 | PCy3·HBF4 | 40 | 59 |
| 15 | DIPA | DMSO | Pd(OAc)2 | PCy3·HBF4 | 40 | 63 |
| 18 | DIPA | DMSO | Pd(OAc)2 | PCy3·HBF4 | 52 | 94 |
| 19 | DIPA | DMSO | Pd(OAc)2 | PCy3·HBF4 | 72 | 87 |
Notes: DIPEA = diisopropylethylamine, DIPA = diisopropylamine.
Summary and Recommendations
- The Ugi–Zhu multicomponent reaction offers a versatile route to pyrrolo[3,4-b]pyridin-5-ones but may require optimization for the benzyloxy and methyl substitutions.
- Pd-catalyzed cyclization with alkynes in DMSO under nitrogen atmosphere is a highly effective and well-studied method, yielding up to 94% of the desired compound.
- Electron-donating substituents on the aromatic ring enhance yields, while electron-withdrawing groups reduce them.
- The nitrogen benzyl substitution is well tolerated, allowing for structural modifications.
- For biological studies, preparation of clear stock solutions in DMSO and subsequent dilution with biocompatible solvents is standard.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyloxy and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a kinase inhibitor and its role in cancer therapy.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- In contrast, Moxifloxacin Impurity 127 has a predicted density of 1.227 g/cm³ and boiling point of 468.5°C, indicating higher thermal stability due to its saturated core .
- Acidity: The benzyloxy substituent in the target compound may enhance solubility in polar solvents compared to the non-polar benzyl group in 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione .
Crystallographic Data
Crystal structures of related compounds, such as 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione, have been resolved using SHELX and WinGX software, revealing planar pyrrolopyridine cores with substituents influencing packing motifs .
Biological Activity
3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione (CAS No. 1373029-12-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H12N2O3
- Molecular Weight : 268.2679 g/mol
Antibacterial Properties
Recent studies indicate that pyrrole derivatives, including this compound, exhibit significant antibacterial activity. For instance, compounds with similar structures have shown potent effects against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Standard Vancomycin | 0.5–1 | Methicillin-resistant Staphylococcus aureus (MRSA) |
| Cezomycin | 8 | Methicillin-resistant Staphylococcus epidermidis (MRSE) |
The compound's structure suggests potential interactions with bacterial cell membranes and essential metabolic pathways, which can lead to its antibacterial effects.
The proposed mechanisms of action for compounds in this class include:
- Disruption of Cell Membrane Integrity : Similar pyrrole derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Key Enzymatic Pathways : The inhibition of enzymes involved in bacterial metabolism may also contribute to the observed antibacterial activity.
Study on Antibacterial Efficacy
A study investigated the efficacy of various pyrrole derivatives against MRSA and other pathogens. The findings demonstrated that certain structural modifications significantly enhanced antibacterial potency. For example, derivatives with electron-withdrawing groups exhibited improved activity compared to their parent compounds.
Structure-Activity Relationship (SAR)
Research into SAR has revealed that substituents on the pyrrole ring can dramatically influence biological activity. A systematic analysis showed that:
- Alkyl and Aryl Substituents : Modifications at the 2 and 5 positions of the pyrrole ring were critical for enhancing antibacterial activity.
- Electron Density Modulation : Adjustments that increase electron density at specific sites improved binding affinity to bacterial targets.
Q & A
Q. What are the key considerations for synthesizing 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione from quinolinic acid derivatives?
The synthesis begins with cyclization of quinolinic acid using acetic anhydride and acetic acid to form the pyrrolo[3,4-b]pyridine-5,7-dione core . Subsequent benzyloxy and methyl substitutions require controlled reaction conditions (e.g., inert atmosphere, stoichiometric ratios) to avoid side products like over-oxidized intermediates. Monitoring via TLC or HPLC is critical to confirm intermediate purity before proceeding to final functionalization steps .
Q. How can researchers characterize the crystallographic structure of this compound to confirm regiochemistry?
Single-crystal X-ray diffraction is the gold standard for resolving regiochemistry. For example, studies on analogous compounds (e.g., 6-benzyl derivatives) revealed planar fused-ring systems with benzyl groups occupying axial positions, stabilized by intramolecular hydrogen bonds between the dione oxygen and adjacent NH groups . Pairing crystallography with NMR (e.g., NOESY for spatial proximity analysis) ensures structural validation .
Q. What reactivity patterns are observed in the pyrrolo[3,4-b]pyridine-5,7-dione core during derivatization?
The 5,7-dione moiety exhibits electrophilic reactivity, enabling nucleophilic additions (e.g., hydrazones, imines) at the carbonyl positions . The benzyloxy group can undergo hydrogenolysis under catalytic hydrogenation, while the methyl substituent stabilizes the ring against ring-opening reactions. Computational studies (DFT) are recommended to predict site-specific reactivity before experimental trials .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during stereoselective synthesis of chiral derivatives?
Racemization often occurs at the pyrrolidine nitrogen during benzylation. Using chiral auxiliaries (e.g., tartaric acid salts) and low-temperature conditions (<0°C) in polar aprotic solvents (e.g., DMF) suppresses epimerization . Monitoring enantiomeric excess via chiral HPLC or circular dichroism is essential. Recent protocols also employ flow chemistry to enhance stereocontrol .
Q. What computational strategies are effective in designing novel derivatives with enhanced bioactivity?
Quantum mechanical calculations (e.g., molecular docking, MD simulations) can model interactions between the dione core and biological targets (e.g., kinases, proteases). For instance, substituent effects on binding affinity to ATP-binding pockets were predicted using AutoDock Vina, guiding the synthesis of sulfonohydrazone derivatives with improved IC50 values .
Q. How do contradictory bioactivity results in cell-based assays arise, and how can they be resolved?
Discrepancies may stem from solvent-dependent aggregation (e.g., DMSO-induced precipitation) or off-target effects. Dose-response curves with multiple cell lines (e.g., HEK293, HeLa) and orthogonal assays (e.g., SPR for binding kinetics) are recommended. For example, methyl-substituted analogs showed cytotoxicity in HeLa but not in HEK293, linked to differential expression of efflux transporters .
Q. What methodologies enable efficient scale-up of the synthesis without compromising yield?
Transitioning from batch to continuous-flow reactors improves heat and mass transfer, critical for exothermic steps like benzyloxy introduction. Statistical Design of Experiments (DoE) identifies critical parameters (e.g., residence time, catalyst loading), reducing optimization cycles. Pilot studies achieved 85% yield at 100-g scale using microreactors .
Methodological Notes
- Spectral Data Interpretation : IR stretches at ~1700 cm<sup>-1</sup> (C=O) and <sup>13</sup>C NMR signals at δ 165–175 ppm confirm dione formation .
- Contradiction Management : Conflicting solubility data (e.g., aqueous vs. organic) may arise from polymorphic variations. Use DSC/TGA to identify stable crystalline forms .
- Safety Protocols : Handle intermediates under strict inert conditions (N2/Ar) due to peroxide-forming risks in ethers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
